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Compound of Interest

Compound Name: ADR 851 free base

Cat. No.: B1665029

The 5-HTs receptor is a uniqgue member of the serotonin receptor family, functioning as a
ligand-gated ion channel.[1] Unlike other serotonin receptors that are G-protein coupled, the 5-
HTs receptor mediates fast excitatory neurotransmission by allowing the influx of cations
(primarily Na*, K+, and Ca2*) upon binding of serotonin.[1] These receptors are densely
located in the peripheral and central nervous systems, particularly in areas associated with
emesis and pain perception, such as the vagal afferent nerves, the chemoreceptor trigger zone
(CTZ2), and the solitary tract nucleus.[2][3]

Antagonists of the 5-HTs receptor, colloquially known as "setrons," are a clinically significant
class of drugs primarily used for their anti-emetic properties in the management of
chemotherapy-induced and post-operative nausea and vomiting.[2][3] By blocking the action of
serotonin at the 5-HTs receptor, these compounds prevent the initiation of the vomiting reflex.
[3] Furthermore, their presence in nociceptive pathways has led to the investigation of their
potential as analgesic agents.

The Benzofuran Class and ADR 851

ADR 851 is identified as a novel 5-HTs receptor antagonist belonging to the benzofuran
structural class. Research from the early 1990s highlighted its potential as an analgesic.
Specifically, studies differentiated the activity of its stereoisomers, ADR-851R and ADR-851S,
in a formalin-induced inflammatory pain model in rats.

Core Mechanism of Action
Molecular Interaction and Signaling Pathway
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The fundamental mechanism of action for ADR 851 and other benzofuran 5-HTs antagonists is
competitive inhibition at the serotonin binding site on the 5-HTs receptor. This antagonistic
binding prevents the conformational change required for ion channel opening, thereby blocking
the influx of cations and subsequent neuronal depolarization.

The downstream signaling cascade initiated by 5-HTs receptor activation involves an increase
in intracellular calcium, which can subsequently activate calcium-dependent signaling
pathways, such as the Ca2*/Calmodulin-dependent protein kinase Il (CaMKII) and the
Extracellular signal-regulated kinase (ERK) pathway.[4] By preventing the initial calcium influx,
5-HTs antagonists effectively inhibit these downstream events.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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